1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
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Overview
Description
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a compound of significant interest in the fields of chemistry, biology, and medicine due to its complex structure and unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions, often starting from readily available precursors. Typical synthetic routes might include:
Step 1: : Formation of the thienopyridine scaffold, which often involves a series of condensation and cyclization reactions under controlled conditions.
Step 2: : Introduction of the chloro substituent via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Step 3: : Attachment of the phenyl ethanone moiety through Friedel-Crafts acylation, using catalysts such as aluminum chloride.
Step 4: : Sulfonylation with isopropyl sulfonyl chloride to introduce the sulfonyl group, typically in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is crucial to maximize yield and purity while minimizing costs and environmental impact. The key steps remain similar but are scaled up and optimized for continuous flow processes or batch reactors. The use of advanced purification techniques such as recrystallization and chromatography ensures high-purity final products.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone undergoes several types of chemical reactions:
Oxidation: : Can be oxidized to form various oxidized derivatives.
Reduction: : Reduction reactions can potentially yield dechlorinated or reduced forms of the compound.
Substitution: : Nucleophilic substitution reactions are common, especially at the chloro group.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Reactions with nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: : Oxidized derivatives which may have additional functionalities like hydroxyl groups.
Reduction: : Reduced derivatives which might include dihydro forms or dechlorinated products.
Substitution: : Substituted compounds depending on the nucleophile used.
Scientific Research Applications
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone has been explored for various scientific applications due to its structural uniqueness and reactivity:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential in biological assays and as a molecular probe.
Medicine: : Explored for therapeutic properties, potentially acting on specific biological pathways.
Industry: : Applications in the synthesis of advanced materials and as a catalyst in certain reactions.
Mechanism of Action
The exact mechanism by which 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone exerts its effects can vary depending on the context:
Molecular Targets: : May interact with enzymes, receptors, or other proteins within cells.
Pathways Involved: : Could involve modulation of signal transduction pathways, gene expression, or metabolic pathways.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone stands out due to its unique combination of a thienopyridine core, chlorination, and sulfonyl substitution.
Similar Compounds
Thienopyridines: : Compounds like clopidogrel or ticlopidine, which share the thienopyridine core but differ in their substituents and applications.
Chlorinated Heterocycles: : Similar chlorinated compounds may include those like chlorothiazides, which are structurally distinct but share a chlorine atom in their structure.
Sulfonyl Derivatives: : Compounds such as sulfonylureas, which also feature the sulfonyl group but have different core structures and uses.
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Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S2/c1-12(2)25(22,23)15-5-3-13(4-6-15)9-18(21)20-8-7-16-14(11-20)10-17(19)24-16/h3-6,10,12H,7-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLRXGCKRBGXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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